1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
Description
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is a highly substituted cyclopentadiene derivative characterized by four methyl groups and a trifluoromethyl substituent. First reported by Gassman et al. (1992), this compound exhibits unique steric and electronic properties: its steric profile resembles pentamethylcyclopentadienide (C5Me5<sup>−</sup>), while its electronic behavior aligns with less-substituted cyclopentadienide ligands (C5H5<sup>−</sup>) due to the electron-withdrawing trifluoromethyl group . This duality makes it a versatile ligand in organometallic chemistry, particularly for stabilizing transition metal complexes under reactive conditions.
Properties
IUPAC Name |
1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3/c1-5-6(2)8(4)9(7(5)3)10(11,12)13/h9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJPOJMXUDEMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1C(F)(F)F)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514263 | |
| Record name | 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142701-59-5 | |
| Record name | 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or other substituted cyclopentadienes.
Scientific Research Applications
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure distinguishes it from analogous cyclopentadienes through its substitution pattern. Key comparisons include:
| Compound Name | Substituents | Steric Bulk (Relative) | Electronic Effects |
|---|---|---|---|
| 1,2,3,4-Tetramethyl-5-(CF3)cyclopenta-1,3-diene | 4 Me, 1 CF3 | High (≈C5Me5<sup>−</sup>) | Moderate electron-withdrawing (CF3) |
| Pentamethylcyclopentadienide (C5Me5<sup>−</sup>) | 5 Me | Very High | Strong electron-donating |
| Cyclopentadienide (C5H5<sup>−</sup>) | None | Low | Electron-rich |
| 1,2,3,4-Tetrachloro-5-(CCl2)cyclopenta-1,3-diene 1 | 4 Cl, 1 CCl2 | Moderate | Strong electron-withdrawing (Cl, CCl2) |
The trifluoromethyl group in the target compound introduces moderate electron-withdrawing effects , contrasting with the strong electron-donating nature of C5Me5<sup>−</sup>. However, its steric bulk is comparable to C5Me5<sup>−</sup>, enabling similar shielding of metal centers .
Electronic Properties and Reactivity
The electron-withdrawing CF3 group lowers the LUMO energy of the cyclopentadiene ring, enhancing its electrophilicity . This contrasts with C5Me5<sup>−</sup>, which raises the HOMO energy due to electron-donating methyl groups. Computational studies on similar cyclopentadienes (e.g., cyclopenta[1,3-d]thiophenes) corroborate that electron-withdrawing substituents significantly reduce LUMO energies, favoring nucleophilic attack or coordination to electron-deficient metal centers .
Steric Considerations in Ligand Design
The compound’s steric profile is critical for stabilizing metal complexes. For example:
- In rhodium(I) complexes, [(η<sup>5</sup>-C5Me4C6F13)Rh(CO)2], bulky perfluoroalkyl substituents enhance thermal stability .
- The target compound’s methyl groups provide steric protection akin to C5Me5<sup>−</sup>, while the CF3 group mitigates excessive electron donation, preventing metal center over-saturation .
Acidity and Anion Stability
Cyclopenta-1,3-diene derivatives are notably acidic due to aromatic stabilization of their conjugate base. The target compound’s methyl groups enhance acidity by stabilizing the anion through inductive effects, while the CF3 group further stabilizes the anion via resonance . Experimental studies suggest its acidity exceeds that of simple dienes (e.g., 1,3-pentadiene) but is lower than C5Me5<sup>−</sup>, which forms stable anions even in weakly basic conditions .
Biological Activity
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene (CAS No. 142701-59-5) is an organic compound characterized by a cyclopentadiene core with four methyl groups and one trifluoromethyl substituent. This unique structure imparts specific biological activities that are of interest in various fields including medicinal chemistry and materials science.
- Molecular Formula : C10H13F3
- Molecular Weight : 190.20 g/mol
- IUPAC Name : 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
- InChI Key : ZXJPOJMXUDEMRY-UHFFFAOYSA-N
The biological activity of 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This allows the compound to interact with enzymes and receptors, potentially leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with receptors can alter signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of cyclopentadiene compounds can exhibit anticancer properties. For instance, the trifluoromethyl group has been associated with enhanced potency against certain cancer cell lines due to increased metabolic stability and improved binding affinity to target proteins .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes .
Case Studies and Research Findings
Synthesis and Industrial Relevance
The synthesis of 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene typically involves alkylation reactions starting from cyclopentadiene derivatives. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. Industrial applications may include its use as a precursor in the synthesis of pharmaceuticals or agrochemicals due to its unique reactivity profile .
Q & A
Q. What are the established synthetic routes for 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene, and how do reaction conditions influence yield?
A common approach involves alkylation of cyclopentadienone precursors using Grignard or organometallic reagents. For example, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one can react with trifluoromethyl-containing nucleophiles to introduce the CF₃ group at the 5-position. Yield optimization requires strict control of temperature (−78°C to 0°C) and solvent polarity (e.g., THF or diethyl ether) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically employed to isolate the product.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Methyl groups (δ 1.2–1.8 ppm) and cyclopentadiene protons (δ 5.5–6.5 ppm) confirm substitution patterns.
- ¹⁹F NMR : A singlet near δ −60 ppm verifies the CF₃ group.
- X-ray crystallography : Resolves steric effects from tetramethyl groups and validates the diene conformation .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M]⁺) should align with the theoretical mass (C₁₀H₁₃F₃: 190.1 g/mol).
Q. What safety protocols are essential when handling this compound?
- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent dimerization or oxidation.
- Handling : Use flame-resistant equipment (e.g., static-free glassware) due to the compound’s potential flammability .
- Emergency measures : Neutralize spills with vermiculite or sand, avoiding water to prevent exothermic reactions.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl group on the cyclopentadiene ring?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing CF₃ group lowers the HOMO energy of the diene, reducing its reactivity in Diels-Alder reactions. Comparative analysis with non-fluorinated analogs shows a 0.3–0.5 eV decrease in HOMO-LUMO gaps, which correlates with experimental kinetic data .
Q. What strategies resolve contradictions in reported spectroscopic data for substituted cyclopentadienes?
Q. How does steric hindrance from tetramethyl groups influence the compound’s utility in coordination chemistry?
The bulky methyl groups at positions 1–4 hinder metal-ligand binding. In titanium complexes, this steric strain reduces catalytic activity in polymerization by 40–60% compared to less-substituted analogs. X-ray studies show elongated metal-diene bond distances (2.1–2.3 Å vs. 1.9–2.0 Å in unsubstituted systems) .
Q. What experimental designs are effective for studying the compound’s thermal stability?
Q. Can this compound serve as a precursor for fluorinated materials, and what characterization methods validate its application?
Yes, its CF₃ group enhances hydrophobicity in polymer matrices. For example, copolymerization with styrene increases water contact angles by 20–30°. Characterization via:
- GPC : Monitors molecular weight distribution.
- XPS : Confirms fluorine incorporation (F1s peak at 688–690 eV) .
Methodological Notes
- Synthetic optimization : Use low-temperature kinetics to suppress side reactions .
- Data validation : Cross-reference NMR assignments with calculated chemical shifts (e.g., ACD/Labs or MestReNova) .
- Safety compliance : Adhere to OSHA guidelines for fluorinated compound handling, including fume hood use and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
